molecular formula C12H10N2O5 B5709537 N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5709537
M. Wt: 262.22 g/mol
InChI Key: GMDLNQKNDFFWBU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide: is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide typically begins with 4-methoxyaniline and 5-nitrofuran-2-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reducing agents like tin(II) chloride or hydrogenation catalysts to convert the nitro group to an amino group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Reduction: Formation of N-(4-aminophenyl)-5-nitrofuran-2-carboxamide.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its antimicrobial properties against various bacterial and fungal strains.
  • Studied for its potential anti-inflammatory effects.

Medicine:

  • Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
  • Evaluated for its role in treating infections resistant to conventional antibiotics.

Industry:

  • Utilized in the synthesis of dyes and pigments.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes, leading to cell death. In cancer cells, the compound may inhibit specific enzymes or signaling pathways essential for cell proliferation and survival.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-5-nitrothiophene-2-carboxamide
  • N-(4-methoxyphenyl)-5-nitrobenzene-2-carboxamide
  • N-(4-methoxyphenyl)-5-nitroimidazole-2-carboxamide

Comparison:

  • N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene, benzene, or imidazole rings.
  • The furan ring enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold for drug development.
  • Similar compounds may exhibit different biological activities and reactivity profiles due to variations in their ring structures and substituents.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-9-4-2-8(3-5-9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDLNQKNDFFWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329910
Record name N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14170-83-3
Record name N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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